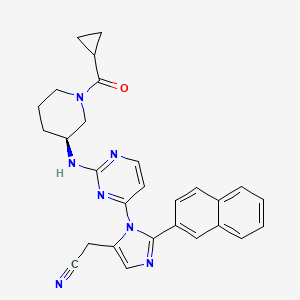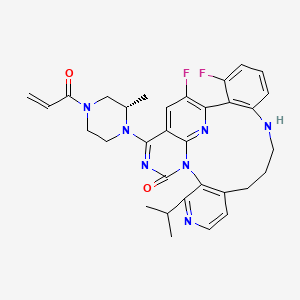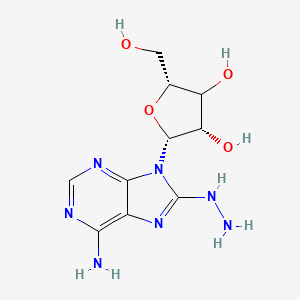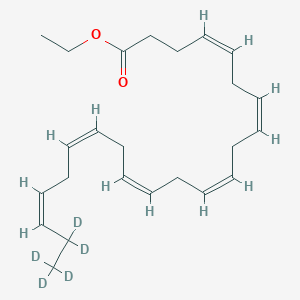![molecular formula C22H30MnN4O14P2 B12398410 2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) is a complex organic compound that features a manganese ion coordinated with a multi-dentate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of manganese ions with a ligand that contains multiple functional groups. The process generally includes the following steps:
Ligand Synthesis: The ligand is synthesized by reacting 2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridine with appropriate reagents to introduce carboxylate and amino groups.
Coordination Reaction: The synthesized ligand is then reacted with manganese(II) salts under controlled conditions to form the desired complex. The reaction is usually carried out in an aqueous or organic solvent at a specific pH to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification techniques like crystallization, filtration, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The manganese center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: The ligand can undergo substitution reactions, where functional groups are replaced by other groups.
Complexation: The compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, dimethyl sulfoxide.
Major Products
Oxidation Products: Manganese(III) or manganese(IV) complexes.
Substitution Products: Ligand derivatives with different functional groups.
Complexation Products: Mixed-metal complexes or adducts with organic molecules.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in enzyme mimetics and as a model for metalloenzymes.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and metal ion imbalance.
Industry: Utilized in the development of advanced materials and as a component in sensors and electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This redox activity is crucial for its role as a catalyst and in biological systems. The ligand structure also allows for specific interactions with molecular targets, enhancing its functionality.
Comparison with Similar Compounds
Similar Compounds
Manganese(II) acetate: A simpler manganese complex with fewer functional groups.
Manganese(III) porphyrin: A manganese complex with a different ligand structure, used in similar applications.
Manganese(II) chloride: A basic manganese salt with limited coordination chemistry.
Uniqueness
The uniqueness of 2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) lies in its complex ligand structure, which provides multiple coordination sites and functional groups. This complexity allows for versatile chemical reactivity and a wide range of applications, distinguishing it from simpler manganese complexes.
Properties
Molecular Formula |
C22H30MnN4O14P2 |
|---|---|
Molecular Weight |
691.4 g/mol |
IUPAC Name |
2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+) |
InChI |
InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-2 |
InChI Key |
QDQFSBKXQQZVTB-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)[O-])CC(=O)[O-])CC(=O)[O-])COP(=O)([O-])[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(12S,13S,16Z,17R)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B12398335.png)












![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
